3-Fluoro-2-(neopentyloxy)pyridine

Descripción general

Descripción

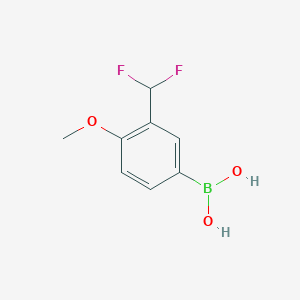

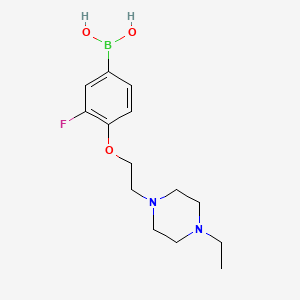

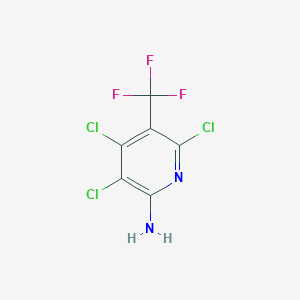

“3-Fluoro-2-(neopentyloxy)pyridine” is a fluorinated pyridine derivative . It is an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a fluoro group (F) and a neopentyloxy group (C5H11O) attached to the pyridine ring .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3-Fluoro-2-(neopentyloxy)pyridine”, is a topic of interest in the field of chemistry . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-(neopentyloxy)pyridine” is characterized by a pyridine ring with a fluoro group and a neopentyloxy group attached to it . The presence of these groups can influence the molecule’s physical and chemical properties .

Chemical Reactions Analysis

Fluoropyridines, including “3-Fluoro-2-(neopentyloxy)pyridine”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring contributes to these properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-2-(neopentyloxy)pyridine” are influenced by the presence of the fluoro and neopentyloxy groups . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Aplicaciones Científicas De Investigación

Radio-Labeled Compounds for Imaging

3-Fluoro-2-(neopentyloxy)pyridine derivatives have been synthesized for use as radioligands. For instance, Dollé et al. (1998) developed a compound for in vivo imaging of central nicotinic acetylcholine receptors using PET imaging, highlighting its potential in neurological research (Dollé et al., 1998).

Fluorination Reactions in Chemistry

Zhou et al. (2018) researched the fluorination of pyridines, a process that can enhance the chemical properties of compounds for various applications, including medicinal chemistry (Zhou et al., 2018).

Kinase Inhibitors

Caballero et al. (2011) investigated 3-fluoro pyridine derivatives as potential c-Met kinase inhibitors, which are crucial in cancer research. Their study used docking and QSAR methods to understand the molecular interactions of these compounds (Caballero et al., 2011).

Development of Nicotinic Agonists

Research by Koren et al. (1998) involved synthesizing pyridine analogues with high affinity for nicotinic acetylcholine receptors, potentially useful in neuropharmacology (Koren et al., 1998).

Radiochemical Synthesis for Tracers

Horti et al. (1998) conducted radiochemical synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a tracer for studying nicotinic acetylcholine receptors, demonstrating its relevance in medical imaging and diagnostics (Horti et al., 1998).

Synthesis of Fluorinated Chromenes

Camps et al. (1980) explored the synthesis of fluorinated chromenes, a process that involves reactions with pyridine derivatives. This is significant in the field of organic chemistry and drug design (Camps et al., 1980).

PET Tracers for Nicotinic Receptors

Ding et al. (2000) synthesized and evaluated fluoropyridine derivatives as PET tracers for nicotinic acetylcholine receptors, contributing to the development of diagnostic tools in neuroscience (Ding et al., 2000).

Synthesis of Polysubstituted Pyridines

Chen et al. (2010) developed a strategy for the synthesis of polysubstituted pyridines, including 3-fluoro derivatives. This work aids in the development of diverse pyridine-based structures for various applications (Chen et al., 2010).

Safety and Hazards

Direcciones Futuras

Fluorinated pyridines, including “3-Fluoro-2-(neopentyloxy)pyridine”, have potential applications in various fields such as pharmaceuticals and agrochemicals . The development of fluorinated chemicals has been steadily increasing due to their unique properties . Future research may focus on the synthesis of new fluorinated pyridines and their applications .

Mecanismo De Acción

Target of Action

It is known that fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . They are also used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic compounds .

Result of Action

Its potential use in the synthesis of pharmaceuticals and agrochemicals suggests it may contribute to the therapeutic effects of these compounds .

Action Environment

The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests it may be stable under a variety of reaction conditions .

Propiedades

IUPAC Name |

2-(2,2-dimethylpropoxy)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,3)7-13-9-8(11)5-4-6-12-9/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCVBBVHFLGTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(neopentyloxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)

![8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1408767.png)